molecular formula C17H13Cl2N3O4 B2715476 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922962-13-8

2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2715476
CAS No.: 922962-13-8
M. Wt: 394.21
InChI Key: JFHOJZQHMWMYFU-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, offering a foundation for exploring their potential applications. For instance, researchers have developed methods for the synthesis of related 1,3,4-oxadiazole derivatives, evaluating their structural characteristics through spectral and crystallographic analyses. These studies provide essential information on the chemical properties and stability of these compounds, which is critical for their application in various scientific fields (Ravinaik et al., 2021).

Anticancer Activity

Several studies have investigated the anticancer properties of 2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives. These compounds have been evaluated for their efficacy against various cancer cell lines, showing moderate to excellent anticancer activity. This includes research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have shown promising results in breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

The compound's derivatives also exhibit significant antimicrobial and antioxidant properties. Studies have shown that certain 1,3,4-oxadiazole derivatives possess good antibacterial activity against strains like Staphylococcus aureus and potent antioxidant activity. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, which could be beneficial in pharmaceutical formulations (Karanth et al., 2019).

Material Science Applications

In the realm of material science, the synthesis and characterization of aromatic polyamides containing oxadiazole units have been explored. These polymers, featuring side chains derived from compounds like this compound, show good thermal stability and solubility in certain solvents. They can be used to cast thin, flexible films with potential applications in electronics and coatings due to their favorable mechanical properties and fluorescence characteristics (Sava et al., 2003).

Future Directions

The future directions for “2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” could involve further exploration of its potential as a FGFR1 inhibitor , given the importance of FGFR1 in various biological processes and disease states. Further studies could also explore its synthesis and chemical properties in more detail.

Mechanism of Action

Properties

IUPAC Name

2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)16-21-22-17(26-16)20-15(23)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHOJZQHMWMYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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